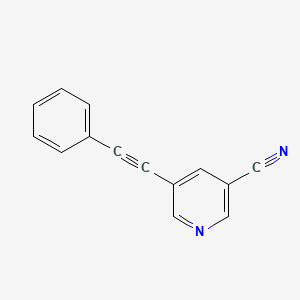

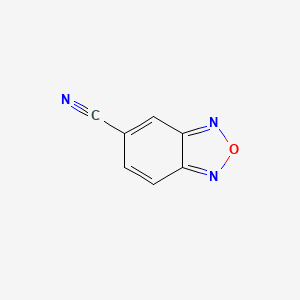

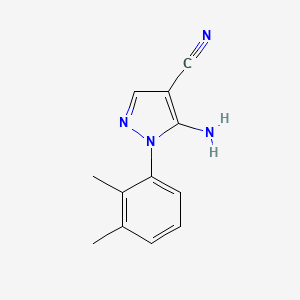

5-(2-Phenylethynyl)nicotinonitrile

Vue d'ensemble

Description

The compound 5-(2-Phenylethynyl)nicotinonitrile is a derivative of nicotinonitrile, which is a class of compounds known for their interesting photophysical properties. Nicotinonitrile derivatives are synthesized through various chemical reactions and have been studied for their potential applications in materials science, particularly as luminescent materials .

Synthesis Analysis

The synthesis of nicotinonitrile derivatives, including 5-(2-Phenylethynyl)nicotinonitrile, can be achieved through different synthetic routes. One such method involves a three-component Dimroth reaction, which combines chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate to produce these derivatives in fair to good yields . Another approach for synthesizing related compounds is the palladium-catalyzed cross-coupling reaction, as demonstrated in the synthesis of 2-methyll-4(1H)-quinolinone, which could potentially be adapted for the synthesis of 5-(2-Phenylethynyl)nicotinonitrile .

Molecular Structure Analysis

The molecular structure of nicotinonitrile derivatives is characterized by spectroscopic methods and crystallographic studies. For instance, a new derivative, 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, was synthesized and its structure was confirmed through spectral and elemental analysis, as well as single crystal studies. These studies provide insights into the three-dimensional structure, molecular shape, and nature of short contacts within the molecule .

Chemical Reactions Analysis

Nicotinonitrile derivatives undergo various chemical reactions that modify their structure and properties. For example, the iodination and palladium-catalyzed benzoylation of related isoxazole compounds have been shown to yield different products in satisfactory yields . These reactions are important for the functionalization of the nicotinonitrile core and could be relevant for the chemical modification of 5-(2-Phenylethynyl)nicotinonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinonitrile derivatives are influenced by their molecular structure. Photophysical studies of these compounds reveal their absorption and fluorescence characteristics, which are important for their potential use as luminescent materials. For example, the compound 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile exhibits good absorption and fluorescence properties, as well as a positive solvatochromic effect, indicating its sensitivity to solvent polarity . These properties are crucial for understanding the behavior of 5-(2-Phenylethynyl)nicotinonitrile in different environments and for its application in optoelectronic devices.

Applications De Recherche Scientifique

1. Antiprotozoal and Antimalarial Activities

5-(2-Phenylethynyl)nicotinonitrile derivatives have shown significant antiprotozoal activity, particularly against Trypanosoma b.rhodesiense (T. b. r.) and P. falciparum (P. f.). Some compounds in this class demonstrated curative properties in an in vivo mouse model for T. b. r., with one specific derivative producing cures at an oral dosage of 5 mg/kg (Ismail et al., 2003).

2. SIRT1 Inhibitory Potential

Nicotinonitrile derivatives, specifically 2-amino-4,6-disubstituted nicotinonitrile derivatives, have been explored for their potential to inhibit SIRT1, an enzyme involved in cellular regulation. Some compounds displayed significant inhibitory potential, with three compounds being identified as most potent, showing IC50 values around 3 µM. These results were supported by in silico docking studies showing strong binding energies and interactions (Challa et al., 2021).

3. DNA Electron Transfer Modulation

Compounds containing the 5-(Phenylethynyl) structure have been used as modulators in DNA-mediated excess electron transfer (EET). For example, 5-(Phenylethynyl)-2'-deoxyuridine derivatives were incorporated into oligodeoxynucleotides, leading to extremely high EET efficiencies when an ethynylpyrene chromophore was photoexcited. This finding indicates a potential application in the field of DNA-based electronic devices and studies (Tanaka et al., 2012).

4. Luminescent Material Development

Certain nicotinonitrile derivatives, such as 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, have been studied for their photophysical properties. This compound was specifically reported to have potential as a blue light-emitting material, which is significant for the development of light-emitting diodes and other photonic devices (Ahipa et al., 2014).

5. Bronchodilation Properties

Nicotinonitrile derivatives have been synthesized and evaluated for bronchodilation properties. One compound, in particular, demonstrated superior potency, exhibiting bronchodilation properties approximately three times the potency of theophylline, a standard reference, in pre-contracted tracheal rings. This indicates potential therapeutic applications in respiratory conditions (Soliman et al., 2017).

6. Corrosion Inhibition

Nicotinonitriles have been explored as corrosion inhibitors for mild steel in hydrochloric acid. The studies revealed that certain nicotinonitrile derivatives are effective in inhibiting corrosion, with inhibition efficiencies increasing with the concentration of the inhibitor. The adsorption of these compounds on metal surfaces was found to follow the Langmuir adsorption isotherm (Singh et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

5-(2-phenylethynyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-14-8-13(10-16-11-14)7-6-12-4-2-1-3-5-12/h1-5,8,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLUQJZCMAPASFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC(=CN=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384916 | |

| Record name | 5-(2-phenylethynyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49671905 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-(2-Phenylethynyl)nicotinonitrile | |

CAS RN |

845266-26-4 | |

| Record name | 5-(2-Phenylethynyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=845266-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-phenylethynyl)nicotinonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(3-bromobenzoyl)-1H-pyrrol-2-yl]-2,2,2-trichloro-1-ethanone](/img/structure/B1273822.png)